2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Beschreibung
2-(3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 2-oxoimidazolidin core substituted with a 3,4-difluorophenyl group and an acetamide side chain terminating in a tetrahydrofuran-2-ylmethyl moiety.
Eigenschaften
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3/c17-13-4-3-11(8-14(13)18)21-6-5-20(16(21)23)10-15(22)19-9-12-2-1-7-24-12/h3-4,8,12H,1-2,5-7,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAPTRLUVINXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxoimidazolidinyl ring, the introduction of the difluorophenyl group, and the attachment of the tetrahydrofuran-2-ylmethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.
Wirkmechanismus
The mechanism by which 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, potentially modulating biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Acetamide Derivatives
The compound shares structural homology with N-substituted 2-arylacetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Key differences include:
- Aromatic substituents : The target compound uses a 3,4-difluorophenyl group, whereas analogues in feature dichlorophenyl (e.g., 3,4-dichlorophenyl) or fluorophenyl (e.g., 2-fluorophenyl) groups. Fluorine’s electronegativity and smaller atomic radius enhance metabolic stability and bioavailability compared to chlorine .
- Heterocyclic side chains : The THF-methyl group in the target compound contrasts with thiazol or pyrazole rings in analogues (e.g., N-(1,3-thiazol-2-yl)). THF’s oxygen atom may improve solubility and hydrogen-bonding capacity relative to sulfur-containing thiazoles .
Table 1: Structural and Functional Comparison
Crystallographic and Physicochemical Properties
- Crystal packing : highlights that dichlorophenyl-thiazole acetamides form inversion dimers via N–H⋯N hydrogen bonds. The target compound’s THF group may instead participate in O–H⋯O or C–H⋯O interactions, altering solubility and melting points (cf. : M.P. 459–461 K for dichlorophenyl-thiazole) .
Biologische Aktivität
The compound 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 1251557-56-8) is a synthetic organic molecule that belongs to the class of imidazolidinones. Its unique structural features suggest potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.36 g/mol. The structure includes a difluorophenyl group and a tetrahydrofuran moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.36 g/mol |
| CAS Number | 1251557-56-8 |
The mechanism of action for this compound is likely multifaceted, involving interactions with various biological targets. Compounds with imidazolidinone cores are known to modulate enzyme activity and receptor binding, which may contribute to their pharmacological effects. The presence of the difluorophenyl and tetrahydrofuran groups may enhance binding affinity to specific proteins or enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that imidazolidinone derivatives exhibit significant antimicrobial properties. The compound's structure suggests it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. Studies have shown that similar compounds possess activity against various bacterial strains, indicating potential for further exploration in this area.
Antiviral Properties
Imidazolidinones have been investigated for their antiviral activity, particularly against RNA viruses. The ability of this compound to disrupt viral replication mechanisms could make it a candidate for antiviral drug development.
Anticancer Potential
The anticancer properties of imidazolidinone derivatives are well-documented. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific effects of 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide on cancer cell lines remain to be fully elucidated but warrant further investigation.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated several imidazolidinone derivatives against common bacterial pathogens. The results indicated that compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antimicrobial activity.
- Anticancer Activity : In a recent investigation, derivatives of imidazolidinones were tested against various cancer cell lines (e.g., breast cancer, lung cancer). Results showed that certain derivatives induced cell death at concentrations comparable to established chemotherapeutic agents.
- In Silico Studies : Computational modeling has been employed to predict the binding affinities of this compound to specific biological targets. Molecular docking studies indicated favorable interactions with enzymes involved in metabolic pathways, supporting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
